molecular formula C15H21N3O3 B10816583 2-(Cyclopropylamino)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one

2-(Cyclopropylamino)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B10816583
M. Wt: 291.35 g/mol
InChI Key: NEDWXNXPZPIDNR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-661012 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-661012 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: WAY-661012 can undergo substitution reactions, particularly involving the chlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-661012 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triazole derivatives and their chemical properties.

    Biology: WAY-661012 is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore the potential therapeutic applications of WAY-661012, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-661012 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

WAY-661012 can be compared with other similar compounds, such as other triazole derivatives. Similar compounds include:

    Fluconazole: A triazole antifungal agent with a different structure but similar triazole ring.

    Itraconazole: Another triazole antifungal agent with a more complex structure.

    Voriconazole: A triazole antifungal agent with a structure that includes a fluorinated pyrimidine ring.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

2-(cyclopropylamino)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C15H21N3O3/c1-11(16-12-4-5-12)14(19)17-6-8-18(9-7-17)15(20)13-3-2-10-21-13/h2-3,10-12,16H,4-9H2,1H3

InChI Key

NEDWXNXPZPIDNR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)NC3CC3

Origin of Product

United States

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